DHPs can undergo various chemical transformations, including oxidation to pyridines, reduction to tetrahydropyridines, and ring-opening reactions. [, ]
DHP calcium channel blockers primarily exert their effects by binding to the L-type voltage-gated calcium channels in vascular smooth muscle cells. This binding inhibits calcium influx, leading to vasodilation and a decrease in blood pressure. [, ]
DHPs often appear as crystalline solids with varying solubilities depending on their substituents. They typically absorb UV light due to their conjugated dihydropyridine ring system. [, ]
DHPs have found widespread use in treating hypertension, angina pectoris, and other cardiovascular disorders. [, , ]
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7